molecular formula C10H19NO4 B558493 Boc-DL-valine CAS No. 54895-12-4

Boc-DL-valine

Cat. No.: B558493
CAS No.: 54895-12-4
M. Wt: 217.26 g/mol
InChI Key: SZXBQTSZISFIAO-UHFFFAOYSA-N
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Description

Boc-DL-valine, also known as tert-butoxycarbonyl-DL-valine, is a derivative of the amino acid valine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of valine. This compound is a white crystalline powder that is soluble in water and some organic solvents . The Boc protecting group is commonly used in organic synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-DL-valine can be synthesized through the reaction of DL-valine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions: Boc-DL-valine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Reducing Agents: DIBAL-H is used for the reduction of this compound to its aldehyde form.

    Oxidizing Agents: Various oxidizing agents can be employed depending on the desired product.

Major Products:

Scientific Research Applications

Boc-DL-valine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of Boc-DL-valine primarily involves its role as a protected amino acid in synthetic chemistry. The Boc group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon removal of the Boc group under acidic conditions, the free amino group can participate in various biochemical and chemical reactions .

Comparison with Similar Compounds

    Boc-L-valine: Similar to Boc-DL-valine but with a specific chirality (L-form).

    Cbz-DL-valine: Another protected form of valine with a benzyloxycarbonyl (Cbz) group instead of Boc.

    Fmoc-DL-valine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness: this compound is unique due to its Boc protecting group, which offers stability under basic conditions and can be easily removed under mild acidic conditions. This makes it highly versatile in peptide synthesis and other organic synthesis applications.

Properties

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXBQTSZISFIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297033
Record name Boc-DL-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22838-58-0, 13734-41-3, 54895-12-4
Record name NSC334316
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butoxycarbonylvaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Boc-DL-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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